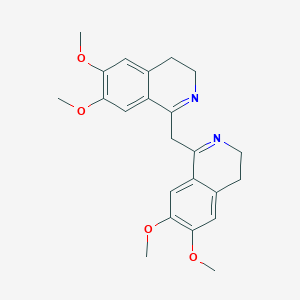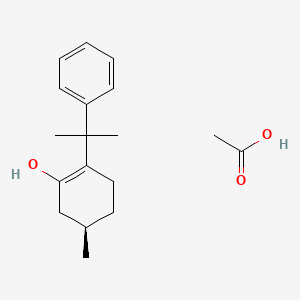
acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol is a complex organic compound with a unique structure that combines acetic acid and a cyclohexenol derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol involves several steps. One common method includes the following steps:
Formation of the cyclohexenol ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the phenylpropan-2-yl group: This step typically involves a Friedel-Crafts alkylation reaction.
Addition of the acetic acid group: This can be done through esterification or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylpropan-2-ol: A related compound with a similar phenylpropan-2-yl group.
Cyclohexenol derivatives: Compounds with similar cyclohexenol structures.
Acetic acid derivatives: Compounds with similar acetic acid groups.
Uniqueness
Acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Numéro CAS |
65253-05-6 |
|---|---|
Formule moléculaire |
C18H26O3 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
acetic acid;(5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexen-1-ol |
InChI |
InChI=1S/C16H22O.C2H4O2/c1-12-9-10-14(15(17)11-12)16(2,3)13-7-5-4-6-8-13;1-2(3)4/h4-8,12,17H,9-11H2,1-3H3;1H3,(H,3,4)/t12-;/m1./s1 |
Clé InChI |
KAYVWTKODUIRFO-UTONKHPSSA-N |
SMILES isomérique |
C[C@@H]1CCC(=C(C1)O)C(C)(C)C2=CC=CC=C2.CC(=O)O |
SMILES canonique |
CC1CCC(=C(C1)O)C(C)(C)C2=CC=CC=C2.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


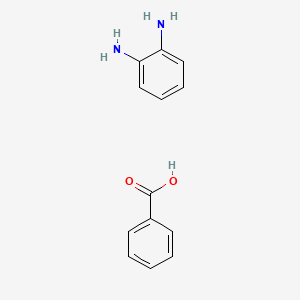
![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
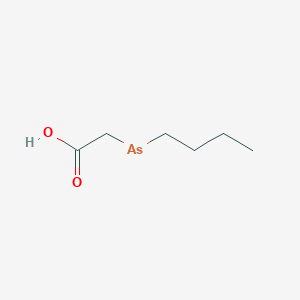
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
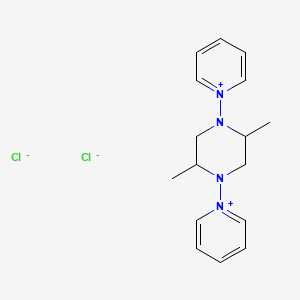
![Spiro[cyclohexane-1,3'-[3H]imidazo[2,1-a]isoindole]-2',5'-dione](/img/structure/B14500161.png)

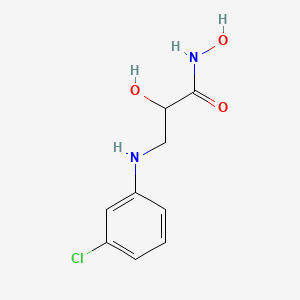
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
